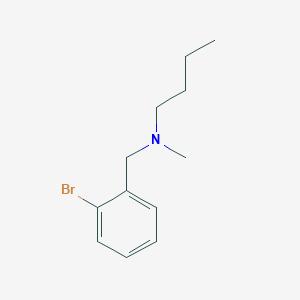
N-(2-bromobenzyl)-N-butyl-N-methylamine
Descripción general
Descripción
N-(2-bromobenzyl)-N-butyl-N-methylamine, often abbreviated as NBBMA, is an organic compound with a variety of uses in the scientific and industrial world. It is a colorless, odorless, and crystalline solid that is soluble in most organic solvents, including ethanol and acetone. NBBMA is a versatile compound, as it can be used as a catalyst for chemical reactions, as a reagent for synthesizing other compounds, and as a building block for larger molecules. In addition, NBBMA has been studied for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
1. Structural and Vibrational Analysis
N-(2-bromobenzyl)-N-butyl-N-methylamine has been studied for its structural and vibrational properties. Dunkers et al. (1995) and Dunkers et al. (1996) explored the hydrogen-bonding characteristics and vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a related compound. These studies provided insights into the molecular behavior of this class of compounds through X-ray crystallography and Fourier transform infrared (FT-IR) spectroscopy (Dunkers et al., 1995); (Dunkers et al., 1996).
2. Catalytic Applications
The compound has relevance in catalysis, as evidenced by Lehtonen and Sillanpää (2005), who explored dioxomolybdenum(VI) complexes with aminobis(phenolate)s, including derivatives similar to N-(2-bromobenzyl)-N-butyl-N-methylamine. These complexes demonstrate potential in catalyzing oxotransfer reactions, important in various chemical processes (Lehtonen & Sillanpää, 2005).
3. Polymer Synthesis and Modification
Significant research has been conducted in the area of polymer synthesis and modification using compounds structurally related to N-(2-bromobenzyl)-N-butyl-N-methylamine. For example, research by Gao Kun-yu (2009) involves the synthesis of complex dyes and polymers using similar benzyl compounds. This demonstrates the compound's utility in the field of polymer chemistry and materials science (Gao Kun-yu, 2009).
4. Organic Synthesis and Chemical Reactions
The compound has been used in various organic synthesis and chemical reaction studies. Glover and Warkentin (1993) explored aryl radical cyclizations using compounds akin to N-(2-bromobenzyl)-N-butyl-N-methylamine, demonstrating its utility in synthesizing complex organic structures (Glover & Warkentin, 1993).
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADAWIDBOWUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)-N-butyl-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)
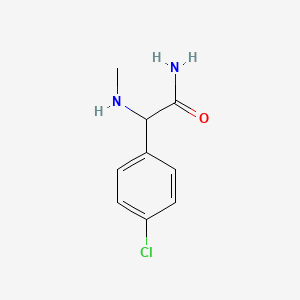
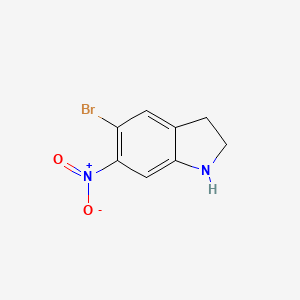


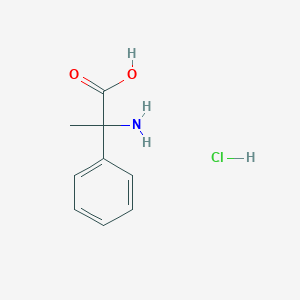
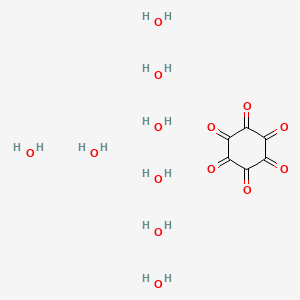


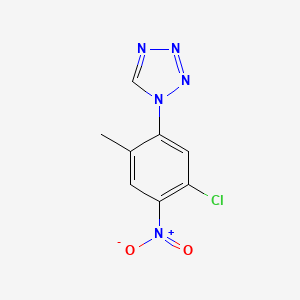
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)
